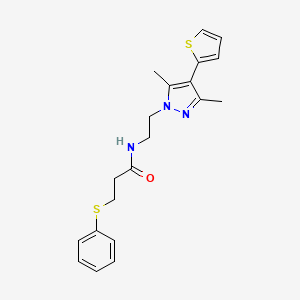

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Description

The compound N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide features a pyrazole core substituted with 3,5-dimethyl groups, a thiophen-2-yl moiety at the 4-position, and a propanamide side chain modified with a phenylthio group. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications, with substituents critically influencing electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS2/c1-15-20(18-9-6-13-26-18)16(2)23(22-15)12-11-21-19(24)10-14-25-17-7-4-3-5-8-17/h3-9,13H,10-12,14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOSTCIZLRSISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CCSC2=CC=CC=C2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Substitution with Thiophene: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using a phenylthiol and an appropriate leaving group.

Final Assembly: The final compound is assembled by linking the substituted pyrazole with the propanamide moiety through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene and phenylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable base or catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with two structurally related pyrazole derivatives from the evidence (compounds 3 and 4 in ):

*Estimated molecular weights based on structural formulas.

Key Observations:

The phenylthio (S-Ph) moiety in the target compound could improve lipid solubility and membrane permeability relative to the azide or carboxy groups in compounds 3 and 4, which are more polar.

Biological and Material Implications :

- Compounds with phenyldiazenyl groups (3 and 4) are often explored as photoswitches or dyes, whereas sulfur-containing analogs like the target compound may exhibit stronger binding to metal ions or biological thiols.

- The peptide-like chains in compound 4 suggest applications in targeted drug delivery, contrasting with the target compound’s simpler propanamide side chain, which may prioritize synthetic accessibility.

Computational Insights (Hypothetical)

Comparisons with compounds 3 and 4 might reveal:

- Higher electron density at the pyrazole N-atoms due to thiophene’s electron-donating effects.

- Reduced HOMO-LUMO gaps compared to phenyldiazenyl analogs, influencing reactivity.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole ring, thiophene ring, and an amide group. Its molecular formula is , and it has a molecular weight of 320.42 g/mol. The structural characteristics contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory applications.

- Receptor Modulation : It can bind to receptors that mediate pain and inflammation, potentially providing analgesic effects.

- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents, suggesting that this compound may also exhibit such properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Thiophene Substitution : The thiophene group is introduced via coupling reactions.

- Amidation : The final step involves the formation of the amide bond between the pyrazole-thiophene intermediate and propanamide derivatives.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX enzymes | |

| Analgesic | Reduces pain responses in animal models | |

| Antimicrobial | Exhibits activity against Gram-positive bacteria |

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related pyrazole compounds in murine models. This compound was tested for its ability to reduce edema induced by carrageenan. Results indicated significant reduction in paw swelling compared to control groups, suggesting potent anti-inflammatory properties.

Case Study 2: Analgesic Effects

In a separate experiment, the analgesic potential was evaluated using the hot plate test in rodents. The compound demonstrated dose-dependent analgesia, indicating its potential application in pain management therapies.

Case Study 3: Antimicrobial Efficacy

A screening for antimicrobial activity revealed that the compound had notable effects against several strains of bacteria, including Staphylococcus aureus. This positions it as a candidate for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.